Welcome to the BenchChem Online Store!
molecular formula C11H17NO3 B8071733 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one

1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one

Cat. No. B8071733
M. Wt: 211.26 g/mol
InChI Key: VOTHTBBQNLDSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440710B2

Procedure details

8-Cyanomethyl-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester (525 mg, obtained in example 133, step 2) was dissolved in methanol (10 mL) and acetic acid (5 mL). Platinum (IV) oxide (235 mg) was added and an atmosphere of hydrogen was introduced at r.t. The mixture was stirred under hydrogen at room temperature for 18 hours. The reaction was filtered over dicalite speed plus (Acros Organics) and the filtrate was concentrated in vacuo. The residue was poured into ice/water and was basified with 2M aqueous NaOH solution. The aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate) to give the title compound as a colorless solid (169 mg, 39%). MS (m/e): 212.2 [MH+].
Name
8-Cyanomethyl-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
235 mg
Type
catalyst
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:16][C:17]#[N:18])[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1)=O)C.[H][H]>CO.C(O)(=O)C.[Pt](=O)=O>[O:13]1[C:9]2([CH2:14][CH2:15][C:6]3([CH2:16][CH2:17][NH:18][C:4]3=[O:3])[CH2:7][CH2:8]2)[O:10][CH2:11][CH2:12]1

Inputs

Step One
Name
8-Cyanomethyl-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester
Quantity
525 mg
Type
reactant
Smiles
C(C)OC(=O)C1(CCC2(OCCO2)CC1)CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
235 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered over dicalite speed plus (Acros Organics)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into ice/water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, gradient of heptane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCOC12CCC1(C(NCC1)=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.